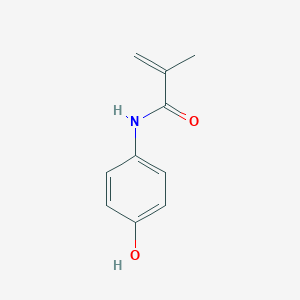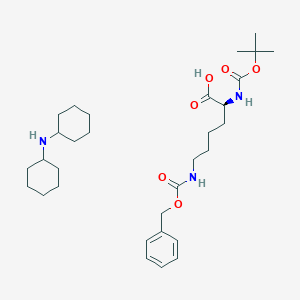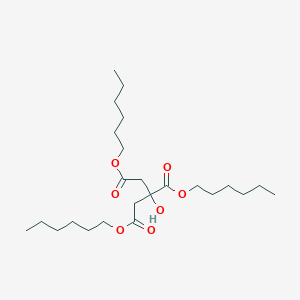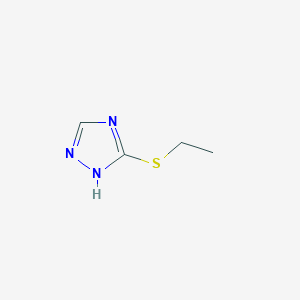![molecular formula C12H15Cl2NO2 B102060 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid CAS No. 17183-23-2](/img/structure/B102060.png)
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid, also known as Mechloroethamine, is a nitrogen mustard alkylating agent that has been used for many years in cancer chemotherapy. It was first synthesized in the 1940s and has since been used to treat a variety of cancers, including lymphoma, leukemia, and breast cancer. The chemical structure of Mechloroethamine consists of a benzene ring with a methyl group and two chloroethyl groups attached to an amino group.
Wirkmechanismus
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine works by forming covalent bonds with DNA, which prevents the DNA from replicating and dividing. This leads to cell death and the inhibition of tumor growth. The alkylating activity of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine is dependent on its ability to form reactive intermediates that can react with DNA.
Biochemische Und Physiologische Effekte
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also affects the immune system by suppressing the production of cytokines, which are important for immune function. 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can also cause damage to normal cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has several advantages for use in lab experiments. It is a well-established and widely used alkylating agent, which makes it easy to compare results across different studies. It is also relatively easy to synthesize, and its chemical properties are well characterized. However, 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine can be toxic to cells and can cause significant side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine. One area of interest is the development of new analogs of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine that have improved efficacy and reduced toxicity. Another area of research is the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with other chemotherapy agents to improve treatment outcomes. Additionally, there is interest in exploring the use of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine in combination with immunotherapy to enhance the immune response to cancer cells. Finally, there is ongoing research into the mechanisms of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine's activity, including its interactions with DNA and other cellular targets.
Synthesemethoden
The synthesis of 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine to produce 4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine.
Wissenschaftliche Forschungsanwendungen
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acidmine has been extensively studied for its potential use in cancer chemotherapy. It works by alkylating DNA, which prevents cancer cells from dividing and proliferating. It has been shown to be effective against a variety of cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, and breast cancer.
Eigenschaften
CAS-Nummer |
17183-23-2 |
|---|---|
Produktname |
4-[Bis(2-chloroethyl)amino]-3-methylbenzoic acid |
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-3-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-8-10(12(16)17)2-3-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI-Schlüssel |
UPHRSVSGLFZJPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



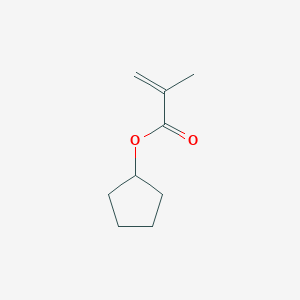
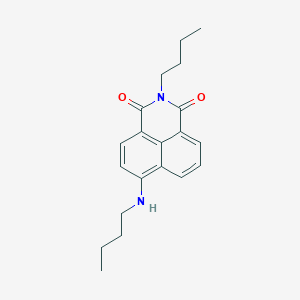
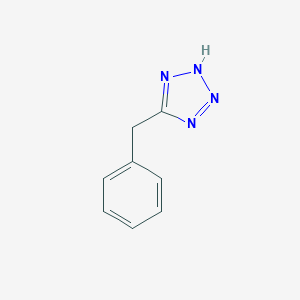
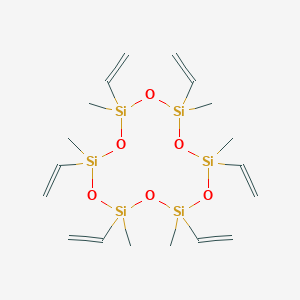
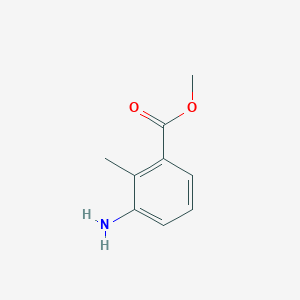
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
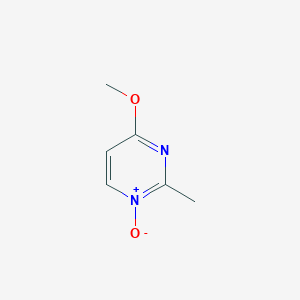
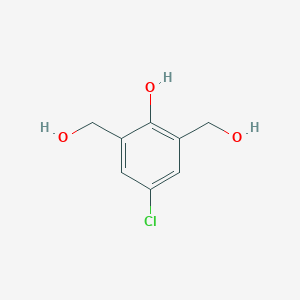
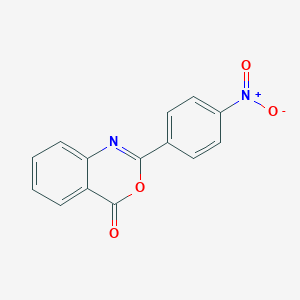
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
